molecular formula C13H18O2 B14153184 Propiophenone, 5-tert-butyl-2-hydroxy- CAS No. 22362-62-5

Propiophenone, 5-tert-butyl-2-hydroxy-

Cat. No.: B14153184
CAS No.: 22362-62-5
M. Wt: 206.28 g/mol
InChI Key: UMULQXUXUAKYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiophenone (CAS 93-55-0) is an aromatic ketone with the structure C₆H₅C(O)CH₂CH₃. Its derivative, 5-tert-butyl-2-hydroxy-propiophenone, incorporates a hydroxyl (-OH) group at the 2-position and a bulky tert-butyl (-C(CH₃)₃) group at the 5-position on the benzene ring. These substituents significantly alter its physicochemical and reactive properties compared to unmodified propiophenone.

Properties

CAS No.

22362-62-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3

InChI Key

UMULQXUXUAKYCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Methodology

The Friedel-Crafts acylation is the most widely reported method for synthesizing this compound. To prevent undesired side reactions from the phenolic hydroxyl group, protection is essential. Common protecting groups include methyl ethers or acetyl esters :

  • Protection :

    • 5-tert-Butyl-2-hydroxybenzene is treated with methyl iodide or acetic anhydride under basic conditions to form 5-tert-butyl-2-methoxybenzene or its acetylated derivative.
  • Acylation :

    • The protected substrate reacts with acetyl chloride in the presence of AlCl₃ (1.2–2.0 equiv) at 0–25°C in anhydrous dichloromethane.
    • The tert-butyl group directs electrophilic attack to the para position, yielding 5-tert-butyl-2-methoxyacetophenone.
  • Deprotection :

    • Methoxy groups are cleaved using BBr₃ in CH₂Cl₂ at −78°C.
    • Acetylated derivatives undergo hydrolysis with KOH/MeOH.

Performance Data

Parameter Value Source
Yield (protected) 70–85%
Yield (deprotected) 90–95%
Regioselectivity >95% (para-acylation)

Fries Rearrangement of Acylated Precursors

Methodology

The Fries rearrangement offers an alternative route starting from aryl esters:

  • Esterification :

    • 5-tert-Butyl-2-hydroxybenzene is acetylated with acetic anhydride to form 5-tert-butyl-2-acetoxyacetophenone.
  • Rearrangement :

    • Heating the ester with AlCl₃ (1.5 equiv) at 120–150°C induces acyl migration to the ortho or para position.
    • The tert-butyl group favors para-rearrangement due to steric hindrance.
  • Saponification :

    • The acetyloxy group is hydrolyzed using NaOH/EtOH.

Performance Data

Parameter Value Source
Rearrangement Yield 60–75%
Isomer Ratio 85:15 (para:ortho)

Direct Acylation via Ketimine Intermediate

Methodology

This one-pot method avoids protection-deprotection steps:

  • Ketimine Formation :

    • 5-tert-Butyl-2-hydroxybenzaldehyde reacts with acetonitrile and dry HCl gas in toluene at 60–80°C.
  • Hydrolysis :

    • The ketimine intermediate is refluxed with H₂O, yielding the target ketone.

Performance Data

Parameter Value Source
Overall Yield 80–83%
Purity ≥85%

Catalytic Hydrogenation of Nitro Derivatives

Methodology

A less common route involves nitro-group reduction:

  • Nitration :

    • 5-tert-Butyl-2-hydroxypropiophenone is nitrated regioselectively using HNO₃/H₂SO₄ at −15°C.
  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine.
    • Subsequent diazotization and hydrolysis yield the hydroxyl group.

Performance Data

Parameter Value Source
Nitration Yield 65–70%
Reduction Efficiency 90–95%

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Friedel-Crafts High regioselectivity Multi-step protection needed Pilot-scale
Fries Rearrangement Avoids acetyl chloride Moderate yields Lab-scale
Ketimine Hydrolysis One-pot synthesis Requires strict anhydrous conditions Industrial
Nitration/Reduction Functional group tolerance Low atom economy Specialty chemicals

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5-tert-butyl-2-hydroxy-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-hydroxyphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propiophenone, 5-tert-butyl-2-hydroxy-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Steric and Electronic Effects

  • Steric Hindrance: Propiophenone derivatives with bulky substituents, such as 5-tert-butyl-2-hydroxy-propiophenone, exhibit reduced reactivity in catalytic reactions due to steric blocking. For example, unmodified propiophenone shows only 11–12% amine yields in hydrogenation/amination reactions over Au/TiO₂ or Pd catalysts, attributed to its inherent steric bulk . The tert-butyl group in the 5-position would exacerbate this effect, likely further lowering reaction rates in similar processes.
  • Electronic Modulation: The hydroxyl group at the 2-position is electron-withdrawing (-I effect), activating the carbonyl group toward nucleophilic attack (e.g., in α-phenylselenation reactions). In contrast, the tert-butyl group is electron-donating (+I effect), which deactivates the aromatic ring.

Reactivity in Catalytic and Enzymatic Reactions

  • Hydrogenation/Amination: Propiophenone’s moderate steric bulk results in low conversion (20%) and amine yields (11–12%) under hydrogenation conditions .
  • α-Functionalization: Propiophenone undergoes α-phenylselenation with 0.59 mmol yield, outperforming acetophenone (0.51 mmol) due to favorable electronic effects .
  • Enzymatic Oxidation: Unmodified propiophenone is oxidized to phenyl propanoate with 95% conversion using ssnBVMO enzymes . The hydroxyl group in 5-tert-butyl-2-hydroxy-propiophenone might interfere with enzyme binding or promote side reactions (e.g., hydrolysis), though this remains speculative without experimental data.

Data Tables

Table 1: Reactivity Comparison of Propiophenone Derivatives

Compound Reaction Type Yield/Conversion Key Influencing Factor Reference
Propiophenone Amination (Au/TiO₂) 11% Steric hindrance
Propiophenone α-Phenylselenation 0.59 mmol Electronic activation
Propiophenone Enzymatic oxidation 95% Enzyme-substrate compatibility
4-Methylpropiophenone* α-Phenylselenation ~0.50 mmol* Moderate steric/electronic
5-tert-butyl-2-hydroxy-* Hypothetical amination <10%* High steric hindrance

*Predicted based on structural analogs. †Inferred from acetophenone/propiophenone reactivity trends.

Table 2: Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP*
Propiophenone 18–20 Low ~2.1
5-tert-butyl-2-hydroxy-* >100* Moderate (hydroxyl dominance) ~1.8*

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.